molecular formula C10H10N6 B1482866 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2097986-10-0

4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1482866
CAS RN: 2097986-10-0
M. Wt: 214.23 g/mol
InChI Key: FOXPNBWWCIJCSM-UHFFFAOYSA-N
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Description

The compound “4-(azidomethyl)pyridine” is a pyridine derivative with an azidomethyl group attached to the 4-position . It has a molecular formula of C6H6N4 and a molecular weight of 134.13900 .


Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “4-(azidomethyl)pyridine” includes a pyridine ring with an azidomethyl group attached to the 4-position . The exact mass is 134.05900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(azidomethyl)pyridine” include a molecular formula of C6H6N4 and a molecular weight of 134.13900 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Catalytic Applications

The compound’s structural features, particularly the azide group, make it a candidate for use in catalysis. It can act as a ligand to form metal complexes that are potent catalysts in various chemical reactions. For instance, similar triazole-bispidinone scaffolds have been synthesized and their metal complexes have been used for catalytic applications such as the Henry reaction . The presence of pyridine and triazole rings in these compounds provides multiple coordination sites, which can be exploited to design efficient catalytic systems.

Coordination Chemistry

In coordination chemistry, ligands like 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine play a crucial role due to their ability to bind with metal ions. This binding capability can be utilized to create complex structures with metals, which have applications in molecular magnetism, synthesis of coordination polymers, and medicinal chemistry .

Bioactive Molecule Synthesis

Heterocyclic compounds like 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine are valuable in the synthesis of bioactive molecules. They can serve as building blocks in the design of molecules with potential antibacterial, antiviral, or antiproliferative activities .

properties

IUPAC Name

4-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-16-7-9(6-13-15-11)10(14-16)8-2-4-12-5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXPNBWWCIJCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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